An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Amino-6-bromo-2-methylpyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
4-Amino-6-bromo-2-methylpyrimidine, identified by its CAS number 1161763-15-0, is a strategically important heterocyclic building block in the field of medicinal chemistry.[1][2][3][4] Its unique structural arrangement, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl group on the pyrimidine core, offers a trifecta of functional handles for chemical modification. This versatility makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery programs.
Core Properties and Characterization
A thorough understanding of the physicochemical properties of 4-Amino-6-bromo-2-methylpyrimidine is fundamental for its effective use in synthesis and process development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1161763-15-0 | [1][2][3] |
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| IUPAC Name | 6-bromo-2-methylpyrimidin-4-amine | [4] |
| Synonyms | 4-Amino-6-bromo-2-methylpyrimidine, 6-Bromo-2-methyl-4-pyrimidinamine | [1][4] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from related compounds |
| Melting Point | Not explicitly reported; likely a solid at room temperature | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structural similarity |
Spectroscopic Profile (Predicted)
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the methyl protons (δ ≈ 2.3-2.5 ppm), a singlet for the pyrimidine ring proton (δ ≈ 6.5-7.0 ppm), and a broad singlet for the amino protons (δ ≈ 7.0-7.5 ppm).
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¹³C NMR (DMSO-d₆, 100 MHz): Predicted chemical shifts would include signals for the methyl carbon (δ ≈ 20-25 ppm), and the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield (δ ≈ 150-160 ppm), the carbon with the amino group also downfield (δ ≈ 160-165 ppm), and the other ring carbons appearing at characteristic shifts.
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FT-IR (KBr, cm⁻¹): Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic ring (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers.
Synthesis and Manufacturing
The synthesis of 4-Amino-6-bromo-2-methylpyrimidine typically involves the bromination of a corresponding hydroxypyrimidine precursor. A general and plausible synthetic route is outlined below.
General Synthesis Pathway
Caption: General synthetic route to 4-Amino-6-bromo-2-methylpyrimidine.
Experimental Protocol: Bromination of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol is based on established methods for the bromination of hydroxypyrimidines.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-hydroxy-6-methylpyrimidine.
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Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide (POBr₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
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Heating: Heat the reaction mixture to a temperature of 120-140°C and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by pouring it onto crushed ice.
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Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Amino-6-bromo-2-methylpyrimidine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Amino-6-bromo-2-methylpyrimidine lies in the differential reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can participate in nucleophilic substitutions, amidations, and the formation of fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds.
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Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by coupling with boronic acids or their esters. This is a cornerstone reaction for exploring the structure-activity relationship (SAR) in drug discovery programs.
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Buchwald-Hartwig Amination: This transformation enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyrimidine ring.
Caption: Key cross-coupling reactions of 4-Amino-6-bromo-2-methylpyrimidine.
Role in Kinase Inhibitor Synthesis
Substituted aminopyrimidines are a well-established scaffold in the design of kinase inhibitors. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 6-position, introduced via cross-coupling reactions with 4-Amino-6-bromo-2-methylpyrimidine, can be tailored to occupy the hydrophobic pocket of the kinase, thereby influencing potency and selectivity. Numerous publications describe the synthesis of various kinase inhibitors utilizing similar aminobromopyrimidine cores.[5][6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Amino-6-bromo-2-methylpyrimidine is not widely available, data from structurally related compounds suggest the following precautions:
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Hazard Classification: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses. Work in a well-ventilated area or a fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Amino-6-bromo-2-methylpyrimidine is a high-value building block for the synthesis of biologically active molecules. Its well-defined reactive sites allow for a modular and efficient approach to the creation of diverse chemical libraries for drug discovery. The ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to develop novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted therapies continues to grow, the importance of such versatile intermediates is set to increase, solidifying the role of 4-Amino-6-bromo-2-methylpyrimidine in the future of pharmaceutical research and development.
References
- 1. 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 [sigmaaldrich.com]
- 2. 4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 4-Amino-6-bromo-2-methylpyrimidine | C5H6BrN3 | CID 56965719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
